N-(2-methoxyphenyl)-4-phenoxybutanamide
Description
N-(2-Methoxyphenyl)-4-phenoxybutanamide is a synthetic organic compound belonging to the butanamide class. Its structure comprises a butanamide backbone with a phenoxy group (-O-C₆H₅) at the fourth carbon and a 2-methoxyphenyl group attached via the amide nitrogen. The molecular formula is C₁₇H₁₇NO₃ (molecular weight: 283.32 g/mol). The compound’s key features include:
- 2-Methoxyphenyl substituent: The ortho-methoxy group may influence metabolic stability and electronic properties.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-16-11-6-5-10-15(16)18-17(19)12-7-13-21-14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOAXHDZKLIXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-phenoxybutanamide can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amide group can be reduced to form an amine, which can further react to form various derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include phenol derivatives, amine derivatives, and various substituted phenoxybutanamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methoxyphenyl)-4-phenoxybutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The methoxy and phenoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with receptors on the cell surface.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The table below compares N-(2-methoxyphenyl)-4-phenoxybutanamide with six structurally related compounds:
Analysis of Substituent Effects
Phenoxy Group Modifications :
- tert-Butyl Substituent () : The bulky tert-butyl group elevates hydrophobicity, likely improving membrane permeability but reducing aqueous solubility .
Amide Phenyl Group Modifications :
- Ethoxy vs. Methoxy () : Replacing methoxy with ethoxy (C₂H₅O vs. CH₃O) marginally increases molecular weight (283.36 vs. 283.32 g/mol) and lipophilicity .
- Amino and Fluoro Groups (): The 2-amino-4-fluoro substituent introduces hydrogen-bonding capacity and electronic effects, which may influence pharmacokinetics .
Backbone Alterations :
- Furylmethyl vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
